6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 350999-95-0
VCID: VC1978383
InChI: InChI=1S/C18H14BrNO3/c1-2-23-13-5-3-4-11(8-13)17-10-15(18(21)22)14-9-12(19)6-7-16(14)20-17/h3-10H,2H2,1H3,(H,21,22)
SMILES: CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Molecular Formula: C18H14BrNO3
Molecular Weight: 372.2 g/mol

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

CAS No.: 350999-95-0

Cat. No.: VC1978383

Molecular Formula: C18H14BrNO3

Molecular Weight: 372.2 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid - 350999-95-0

Specification

CAS No. 350999-95-0
Molecular Formula C18H14BrNO3
Molecular Weight 372.2 g/mol
IUPAC Name 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid
Standard InChI InChI=1S/C18H14BrNO3/c1-2-23-13-5-3-4-11(8-13)17-10-15(18(21)22)14-9-12(19)6-7-16(14)20-17/h3-10H,2H2,1H3,(H,21,22)
Standard InChI Key VNGWIIJCZIVDNZ-UHFFFAOYSA-N
SMILES CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Canonical SMILES CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O

Introduction

Chemical Structure and Identification

Structural Characteristics

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid features a quinoline backbone with three key substituents: a bromine atom at position 6, an ethoxyphenyl group at position 2, and a carboxylic acid moiety at position 4. The compound belongs to the broader class of quinoline derivatives, which are known for their diverse biological activities .

The structure consists of a fused bicyclic aromatic system (quinoline) with the following substitution pattern:

  • The bromine atom at position 6 provides potential for halogen bonding interactions

  • The 3-ethoxyphenyl group at position 2 contributes lipophilicity and potential hydrogen bonding through the ethoxy oxygen

  • The carboxylic acid group at position 4 offers acidic properties and hydrogen bond donor/acceptor capabilities

Physical and Chemical Properties

Physical Properties

The physical properties of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid are crucial for understanding its behavior in various experimental and application contexts. Table 2 summarizes these properties.

Table 2: Physical Properties of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

PropertyValue
Molecular Weight372.213 g/mol
Exact Mass371.016 g/mol
Physical StateSolid
Boiling PointNot Available
Melting PointNot Available
DensityNot Available

Chemical Properties and Parameters

The chemical characteristics of this compound influence its reactivity, solubility, and potential interactions with biological systems. Table 3 presents these properties.

Table 3: Chemical Properties of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

PropertyValue
LogP4.76120 - 5.532
Polar Surface Area (PSA)59.42 Ų
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4
XLogP34.4

The compound exhibits moderate lipophilicity as indicated by its LogP values, suggesting potential membrane permeability while maintaining some water solubility due to its carboxylic acid group. The polar surface area of 59.42 Ų indicates moderate potential for passive membrane permeation .

Synthesis and Production Methods

Purification and Characterization

Following synthesis, the compound requires purification, typically achieved through recrystallization using ethanol. Characterization can be performed using various analytical techniques including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • High-Performance Liquid Chromatography (HPLC)

These methods confirm the structure and purity of the synthesized compound for subsequent applications .

Biological Activities and Applications

Research and Development Applications

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid serves valuable functions in chemical and pharmaceutical research:

  • Building block for drug development: The compound's structure provides a versatile scaffold for the synthesis of more complex molecules with enhanced therapeutic properties.

  • Structure-activity relationship studies: Modifications to the basic structure can yield insights into the relationship between chemical structure and biological activity.

  • Enzyme inhibition studies: Related quinoline-4-carboxylic acid derivatives have shown activity as inhibitors of various enzymes, including histone deacetylases (HDACs) and protein kinase CK2, suggesting potential similar applications for this compound .

SupplierProduct NumberPackage SizePrice (USD)
Biosynth CarbosynthFB112355250 mg$57.50
Biosynth CarbosynthFB112355500 mg$100.00
Biosynth CarbosynthFB1123551 g$170.00
Biosynth CarbosynthFB1123552 g$289.00
AK Scientific1220AE500 mg$178.00

These commercial sources typically provide the compound at research-grade purity suitable for laboratory applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator